4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid Potent pan-agonist of the retinoic acid receptor (RAR) subfamily RARα, RARβ and RARγ; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 107430-51-3
VCID: VC0006428
InChI: InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)
SMILES: CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Molecular Formula: C25H26O2
Molecular Weight: 358.5 g/mol

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

CAS No.: 107430-51-3

Inhibitors

VCID: VC0006428

Molecular Formula: C25H26O2

Molecular Weight: 358.5 g/mol

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid - 107430-51-3

CAS No. 107430-51-3
Product Name 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
Molecular Formula C25H26O2
Molecular Weight 358.5 g/mol
IUPAC Name 4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid
Standard InChI InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)
Standard InChIKey KBUHKLGVLUHYJL-UHFFFAOYSA-N
SMILES CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Description Potent pan-agonist of the retinoic acid receptor (RAR) subfamily RARα, RARβ and RARγ; High Quality Biochemicals for Research Uses
Synonyms 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
4-TTAB
CD 367
CD-367
SR 3961
SR-3961
SR3961
PubChem Compound 119342
Last Modified Nov 11 2021
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